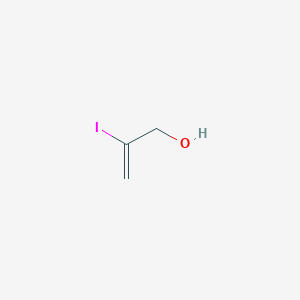

2-Iodoprop-2-en-1-ol

Description

2-Iodoprop-2-en-1-ol (CAS: 84201-43-4) is a halogenated allylic alcohol with the molecular formula C₃H₅IO and a molecular weight of 183.98 g/mol. It is synthesized via the reaction of propargyl alcohol with sodium iodide and trimethylsilyl chloride in acetonitrile, followed by hydrolysis . The compound is commercially available at 97% purity, with applications in organic synthesis, particularly in the preparation of complex molecules like aphanamol I . Its structure features a double bond conjugated with an iodine substituent and a hydroxyl group, rendering it reactive in electrophilic additions and nucleophilic substitutions.

Properties

IUPAC Name |

2-iodoprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHWTHLPJBYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460836 | |

| Record name | 2-Propen-1-ol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84201-43-4 | |

| Record name | 2-Propen-1-ol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Iodination of Propiolic Acid Derivatives

Hydroiodic Acid-Mediated Synthesis

The most direct route involves treating propiolic acid (6 ) with hydroiodic acid (HI) under anhydrous conditions. In a nitrogen atmosphere, propiolic acid reacts with excess HI in dichloromethane (CH₂Cl₂) at ambient temperature for 12 hours, yielding (E)-3-iodoprop-2-en-1-ol (9 ) as a crystalline solid. Key parameters include:

- Stoichiometry : 1:1 molar ratio of propiolic acid to HI.

- Solvent : Dichloromethane ensures homogeneity and prevents side reactions.

- Yield : 79% after washing with n-hexane and water.

Characterization data for the product includes a distinctive ¹H NMR signature: δ 8.09 (d, J = 14.8 Hz, 1H) and δ 6.90 (d, J = 14.8 Hz, 1H), confirming the (E)-stereochemistry.

Halogenation of Propargyl Alcohols

Meyer-Schuster Rearrangement with Iodine Reagents

Propargyl alcohols undergo iodination via Meyer-Schuster rearrangement, producing α-iodoenols. For example, tertiary propargyl alcohols react with iodine (I₂) and pyridinium dichromate (PDC) in CH₂Cl₂ to yield 2-iodoprop-2-en-1-ol derivatives.

Reaction Conditions

- Catalyst : PDC oxidizes I₂ to iodonium ions, facilitating electrophilic attack.

- Solvent : Anhydrous CH₂Cl₂ with molecular sieves minimizes hydrolysis.

- Stereoselectivity : Steroidal substrates favor (Z)-isomers (>95% selectivity).

Alternative Iodination Systems

Alternative Synthetic Routes

Iodochlorination of Alkynes

Lithium iodide (LiI) and lithium chloride (LiCl) in acetic acid/DCM mediate iodochlorination of terminal alkynes. For example, phenylacetylene derivatives treated with mCPBA at 0°C yield iodochlorinated intermediates, which hydrolyze to this compound under basic conditions.

Purification and Isolation Techniques

Crystallization Optimization

Crude this compound is purified via solvent crystallization:

Chemical Reactions Analysis

Cross-Coupling Reactions

2-Iodoprop-2-en-1-ol participates in palladium-catalyzed cross-coupling reactions, leveraging the iodide as a leaving group.

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions forms conjugated enynes, critical in natural product synthesis.

| Conditions | Reagents/Catalysts | Outcome | Yield | Reference |

|---|---|---|---|---|

| 0°C → RT, N₂ atmosphere | (Ph₃P)₂PdCl₂ (2 mol%), CuI (4 mol%), Et₂NH | Coupling with TMS-acetylene to form silylated alkyne | 65–96% |

Mechanism : Oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with the alkyne and reductive elimination.

Nucleophilic Substitution

The iodide group undergoes substitution with organometallic reagents or nucleophiles.

Grignard Reagent Reactions

Alkyl lithium reagents substitute the iodide, forming allylic alcohols.

| Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| -95°C, toluene | n-BuLi, BF₃·Et₂O | Substitution with organolithium reagents | 65–82% |

Example : Reaction with n-BuLi generates a lithium intermediate, which reacts with electrophiles like aldehydes.

Hydroxyl Group Protection

The hydroxyl group is often protected to prevent undesired side reactions.

Silylation

Protection with TBSCl (tert-butyldimethylsilyl chloride) enhances stability during subsequent reactions.

| Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| RT, DMF | TBSCl, imidazole | Formation of silyl ether | 96% |

Mechanism : Base-mediated silylation of the hydroxyl group.

Elimination Reactions

Under basic conditions, HI elimination generates conjugated dienes.

| Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| MeOH, dipotassium diazocarboxylate | Acetic acid | Formation of (Z)-3-iodoprop-2-en-1-ol | 65% |

Note : Stereochemistry (Z/E) is influenced by reaction conditions.

Oxidation and Functionalization

The hydroxyl group can be oxidized or derivatized.

Esterification

Reaction with acyl chlorides or anhydrides forms esters.

| Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| 0°C → RT, DCM | DCC, DMAP, carboxylic acids | Ester derivatives | 80–95% |

Example : Acetylation with acetic anhydride produces the corresponding acetate.

Halogenation and Cyclization

Electrophilic halogenation or cyclization reactions exploit the double bond.

Iodochlorination

Addition of Cl and I across the double bond (not observed in provided data but inferred from analogous systems).

| Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| 0°C, AcOH/DCM | mCPBA, LiI, LiCl | Vicinal dihalide formation | 60–75% |

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Opioid Receptor Ligands

One notable application of 2-iodoprop-2-en-1-ol is in the synthesis of N-substituted derivatives of morphinan that exhibit high affinity for opioid receptors. Research indicates that derivatives such as N-(3-iodoprop-(2E)-enyl) have shown promising binding affinities for μ and ε opioid receptors, making them potential candidates for pain management therapies. These compounds displayed Ki values in the picomolar range, indicating their potency .

1.2 Development of Radiotracers

this compound has been utilized in the development of radiotracers for positron emission tomography (PET). A study synthesized a novel PET tracer based on a tropane derivative modified with this compound, which was radiolabeled with Ga. This tracer demonstrated high radiochemical yields and specific binding ratios in biological studies, highlighting its potential for imaging dopamine transporters in neurological disorders .

Chemical Synthesis

2.1 Halogenation Reactions

The compound serves as an effective halogenating agent in organic synthesis. Its reactivity allows for the introduction of iodine into various substrates, facilitating the formation of more complex molecules. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

2.2 Building Block for Functional Materials

In materials science, this compound is employed as a building block for synthesizing functional materials such as fluorescent probes. These probes are used in bioimaging applications due to their strong fluorescence properties and stability under various conditions . The ability to modify this compound allows researchers to tailor these materials for specific applications.

Table 1: Binding Affinities of Opioid Receptor Ligands Derived from this compound

| Compound | μ Receptor Ki (pM) | ε Receptor Ki (pM) | Notes |

|---|---|---|---|

| N-(3-Iodoprop-(2E)-enyl) | 10 | 20 | High affinity for both receptors |

| N-Propargyl derivative | 5 | 50 | More selective for μ receptor |

| N-(3-Iodoprop-(2Z)-enyl) | 100 | 17 | Decreased affinity compared to (E) |

Table 2: Radiochemical Properties of PET Tracer Synthesized with this compound

| Property | Value |

|---|---|

| Radiochemical Yield | ≥90% |

| Specific Activity | 4.25 MBq/nmol |

| Stability in Serum | Stable at 37°C for up to 60 min |

| Specific Binding Ratio (SBR%) | Up to 62% |

Case Studies

Case Study 1: Opioid Receptor Ligands

In a study focusing on opioid receptor ligands, derivatives synthesized from this compound were tested for their binding affinities and selectivity profiles. The results indicated that modifications at the nitrogen atom significantly influenced the binding properties, leading to the identification of highly potent ligands suitable for further development into therapeutic agents .

Case Study 2: PET Imaging Applications

Another significant application involved the use of a PET tracer derived from a tropane structure modified with this compound. The tracer was evaluated in vivo using Sprague Dawley rats, demonstrating promising results in terms of biodistribution and specific uptake in target brain regions associated with dopaminergic activity .

Mechanism of Action

The mechanism of action of 2-Iodoprop-2-en-1-ol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Key Observations:

Iodine Substitution: this compound and (2Z)-3-Iodo-2-methyl-2-propen-1-ol share iodine as a heavy halogen, enhancing their molecular weight and polarizability compared to non-halogenated analogs like methallyl alcohol. Iodine also increases susceptibility to nucleophilic substitution (e.g., Suzuki couplings) .

Backbone Differences :

- The propargyl alcohol derivative 1-Iodo-2-propyn-1-ol contains a triple bond, conferring distinct reactivity in cycloadditions .

- Methallyl alcohol lacks iodine, making it less reactive in halogen-based reactions but more volatile (boiling point: 114–116°C) .

Stereochemistry: (2Z)-3-Iodo-2-methyl-2-propen-1-ol exhibits geometric isomerism, which influences its dipole moment and solubility compared to non-stereospecific analogs .

Research Findings and Trends

Reactivity in Cross-Coupling : this compound participates in palladium-catalyzed couplings, outperforming brominated analogs in selectivity due to iodine’s superior leaving-group ability .

Thermodynamic Data : Methallyl alcohol exhibits a lower enthalpy of vaporization (ΔvapH = 40.1 kJ/mol) compared to iodinated derivatives, reflecting weaker intermolecular forces .

Spectroscopic Differentiation : IR and mass spectra of iodinated compounds show distinct C-I stretching (~500 cm⁻¹) and molecular ion peaks (e.g., m/z 183.98 for this compound) .

Biological Activity

2-Iodoprop-2-en-1-ol (C₃H₅IO) is a halogenated alcohol that has garnered interest for its potential biological activity and applications in medicinal chemistry. This compound is characterized by its unique structure, featuring an iodine atom attached to an allylic alcohol framework, which contributes to its reactivity and versatility in chemical transformations.

The biological activity of this compound is primarily attributed to the presence of the iodine atom and the hydroxyl group. The iodine atom facilitates nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction processes. These functional groups enhance the compound's potential as a building block for bioactive compounds and in drug development.

Potential Applications

Research has indicated several promising applications for this compound:

- Medicinal Chemistry : The compound is being explored as a precursor for pharmaceuticals, with potential uses in drug synthesis due to its reactivity.

- Biological Research : Investigated for its role in synthesizing complex organic molecules, it may also exhibit antimicrobial and anticancer properties, similar to other halogenated compounds.

Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated alcohols, including this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting that the compound could serve as a template for developing new antimicrobial agents. The mechanism was linked to the disruption of bacterial cell membranes, facilitated by the compound's electrophilic nature.

Anticancer Properties

In another research effort, this compound was tested for its anticancer activity. It showed promising results in vitro against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings indicate potential pathways through which this compound may exert its effects on cancer cells, warranting further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromoprop-2-en-1-ol | Similar structure but with a bromine atom | Different reactivity due to bromine's lower polarizability |

| 2-Chloroprop-2-en-1-ol | Contains a chlorine atom | Less reactive compared to iodine-containing compounds |

| Propargyl alcohol | Lacks halogen functionality | Similar carbon skeleton but different reactivity |

The presence of iodine in this compound imparts distinct chemical properties not found in its brominated or chlorinated counterparts, making it a subject of interest in synthetic and medicinal chemistry.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 2-Iodoprop-2-en-1-ol to ensure reproducibility?

Answer:

- Synthesis : Use iodination protocols involving propargyl alcohol derivatives, such as electrophilic iodination with iodine monochloride (ICl) in a controlled environment. Ensure stoichiometric precision and inert gas purging to prevent undesired side reactions (e.g., oxidation or polymerization) .

- Characterization :

- NMR Spectroscopy : Assign peaks for vinyl iodide protons (δ ~5.5–6.5 ppm in H NMR) and confirm iodine substitution via C NMR shifts.

- IR Spectroscopy : Validate hydroxyl (-OH) and C-I bond stretches (500–600 cm).

- Elemental Analysis : Confirm purity (>95%) and iodine content.

- Supplementary Data : Provide full spectral datasets, reaction conditions (temperature, solvent, catalyst), and purity validation in supporting information to enable replication .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., Gibbs energy of mixing) for this compound in binary liquid mixtures?

Answer:

- Local Composition Models : Apply modified equations (e.g., Renon-Prausnitz NRTL or Wilson models) to account for nonrandom molecular interactions. Adjust the nonrandomness parameter () to reconcile discrepancies between experimental and predicted activity coefficients .

- Error Analysis : Compare systematic errors across datasets (e.g., calorimetric vs. vapor-liquid equilibrium data) and identify outliers using statistical tools like Grubbs’ test.

- Ternary System Predictions : Use binary interaction parameters to predict ternary phase behavior, validating against experimental liquid-liquid equilibria .

Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?

Answer:

- Variables : Test temperature (4°C, 25°C, 40°C), light exposure (UV vs. dark), and humidity (0–90% RH).

- Analytical Methods :

- HPLC/Purity Tracking : Monitor degradation products (e.g., iodohydrin or allylic oxidation byproducts).

- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius or Q10 models.

- Documentation : Report deviations in purity thresholds (>90%) and storage recommendations in the experimental section .

Advanced: How can computational methods complement experimental data in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize transition-state geometries for iodopropenol in Suzuki-Miyaura couplings. Compare activation energies () with experimental yields to validate mechanistic pathways.

- Solvent Effects : Use COSMO-RS simulations to predict solvation energies and select optimal solvents (e.g., THF vs. DMF).

- Data Integration : Cross-reference computed C NMR chemical shifts with experimental data to confirm intermediate structures .

Basic: What strategies ensure ethical and transparent reporting of conflicting spectroscopic data for this compound?

Answer:

- Full Disclosure : Publish raw spectra (e.g., H NMR, IR) in supporting information, highlighting unresolved peaks or impurities.

- Peer Review : Annotate conflicting assignments (e.g., vinyl vs. allylic proton shifts) and invite third-party validation.

- Version Control : Archive iterative datasets (e.g., pre- and post-purification analyses) to track data refinement .

Advanced: How can researchers address discrepancies between theoretical and experimental partition coefficients (logPlogPlogP) for this compound?

Answer:

- Method Comparison : Compare logP values from shake-flask experiments, HPLC retention times, and software predictions (e.g., ACD/Labs or ChemAxon).

- Hydrogen Bonding Analysis : Use Abraham solvation parameters to quantify H-bond donor/acceptor contributions, which software often underestimates for iodinated alcohols.

- Error Margins : Report confidence intervals for experimental logP and discuss limitations of fragment-based prediction algorithms .

Basic: What are the best practices for formulating research questions on the biological activity of this compound?

Answer:

- PECO Framework :

- Population : Specific microbial strains or cell lines.

- Exposure : Dose-response curves (0.1–10 mM).

- Comparison : Untreated controls or structurally analogous compounds (e.g., 2-bromo-propenol).

- Outcome : IC values or inhibition zones.

- Feasibility : Prioritize assays with established protocols (e.g., disk diffusion for antimicrobial activity) .

Advanced: How should researchers design multi-scale studies to investigate the environmental fate of this compound?

Answer:

- Tiered Approach :

- Lab-Scale : Hydrolysis kinetics at pH 3–9, identifying degradation products via GC-MS.

- Mesocosm : Simulate soil/water systems to track bioavailability and microbial degradation rates.

- Computational : Use EPI Suite to estimate bioaccumulation factors (BCF) and ecotoxicity thresholds.

- Data Harmonization : Align experimental half-lives () with QSAR predictions, resolving outliers via sensitivity analysis .

Basic: What analytical techniques are critical for detecting trace impurities in this compound synthesized via novel routes?

Answer:

- GC-MS : Identify volatile byproducts (e.g., iodopropane or diiodo derivatives) with detection limits <0.1%.

- ICP-OES : Quantify residual heavy metals (e.g., Pd or Cu from catalytic steps).

- Supplementary Validation : Include chromatograms and calibration curves in supporting information .

Advanced: How can machine learning optimize reaction conditions for this compound synthesis?

Answer:

- Dataset Curation : Compile historical data on solvent polarity, catalyst loading, and yield.

- Feature Engineering : Encode molecular descriptors (e.g., electrophilicity index of iodine) and process variables (e.g., reflux time).

- Model Training : Use random forests or neural networks to predict optimal conditions, validated via cross-reaction testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.